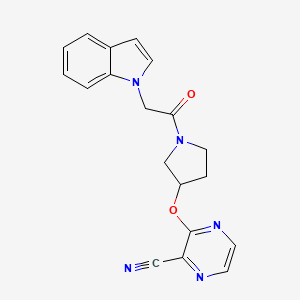
3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a compound that belongs to the class of organic compounds known as indole derivatives . It has a molecular formula of C19H17N5O2 and a molecular weight of 347.378.
Synthesis Analysis
The synthesis of indole derivatives, such as the compound , often involves multicomponent reactions (MCRs). These are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .Molecular Structure Analysis
The molecular structure of this compound includes an indole moiety, which is an important heterocyclic system that provides the skeleton to many biologically active compounds . The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Applications De Recherche Scientifique
Synthesis and Reactivity
Research demonstrates the versatility of indolyl and pyrazine derivatives in organic synthesis. For instance, indolylpropanonitriles have been used to produce a variety of heterocyclic compounds, showcasing the reactivity of these moieties in forming complex structures such as pyrazoles, pyridines, and pyrimidines through reactions with different reagents (Abdallah, 2007). Similarly, derivatives of pyridine have been involved in the synthesis of indolizine and pyrrolo[1,2-a]quinoline via nitrogen ylides, highlighting the role of pyridine units in constructing fused heterocycles (Dawood, Ragab, & Mohamed, 2009).
Antimicrobial and Anticancer Activities
Compounds incorporating pyridine and indolyl groups have been evaluated for their biological activities. For example, pyridine derivatives synthesized from dihydro-oxo-phenyl-pyridine-carbonitriles have shown antimicrobial and anticancer properties, suggesting the potential therapeutic applications of such compounds (Elewa et al., 2021). This indicates the relevance of exploring the biological activities of structurally complex nitriles.
Cyclization Reactions and Core Synthesis
The Mn(III)-mediated oxidative cyclization has been applied to synthesize a tetracyclic tronocarpine subunit, demonstrating the utility of indole acetonitrile derivatives in forming complex heterocyclic structures (Magolan & Kerr, 2006). This highlights the synthetic utility of carbonitriles in constructing pharmacologically relevant cores.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds such as pyrroles, pyridines, and pyrazines is crucial for developing pharmaceuticals and agrochemicals due to their significant biological activities. Research indicates that pyrazines, in particular, are utilized in pharmaceutical intermediates and as materials for anti-tuberculosis drugs (Higasio & Shoji, 2001).
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-11-16-19(22-8-7-21-16)26-15-6-10-24(12-15)18(25)13-23-9-5-14-3-1-2-4-17(14)23/h1-5,7-9,15H,6,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCFLTWLMXTIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)
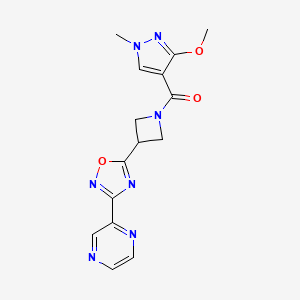

![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)
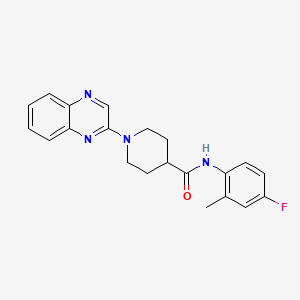
![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
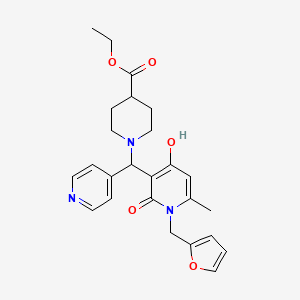
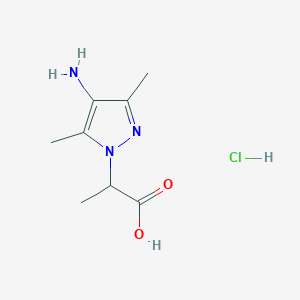
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
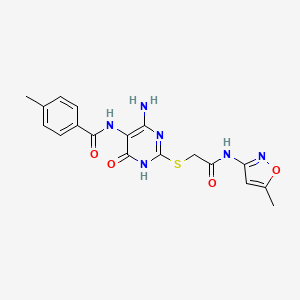
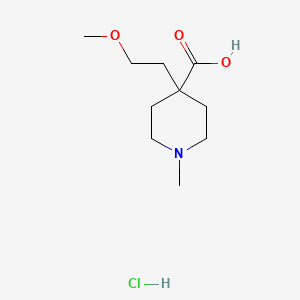
![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)